Introduction: Elucidating the Profile of a Novel Phenolic Ether
Introduction: Elucidating the Profile of a Novel Phenolic Ether
An In-Depth Technical Guide to 3-Butoxy-5-methylphenol: Synthesis, Characterization, and Properties
This document is intended for researchers and professionals in drug development and chemical synthesis. It provides a robust framework for the synthesis, purification, and characterization of 3-Butoxy-5-methylphenol, enabling its potential exploration in various scientific fields. The methodologies and predicted data herein are based on well-established reaction mechanisms and spectroscopic theories.
Chemical Structure and Identifiers
-
IUPAC Name: 3-Butoxy-5-methylphenol
-
Molecular Formula: C₁₁H₁₆O₂
-
Molecular Weight: 180.24 g/mol
-
Canonical SMILES: CCCCOC1=CC(C)=CC(O)=C1
-
InChI Key: (Predicted) A specific InChI key is not available, but would be generated upon submission to a chemical database.
Synthesis and Purification: A Practical Approach
The most reliable and well-documented method for preparing aryl ethers from phenols is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. For 3-Butoxy-5-methylphenol, the logical precursors are 5-methylresorcinol (orcinol) and a suitable butyl halide, such as 1-bromobutane.
The choice of 5-methylresorcinol as the starting material is strategic. The two hydroxyl groups have different acidities, and while mono-alkylation can be achieved, statistical mixtures and di-alkylation are possible. Controlling the stoichiometry of the base and alkylating agent is key to maximizing the yield of the desired mono-butoxy product. The phenolic proton is more acidic than the alcoholic proton, facilitating its deprotonation.[7][8]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 3-Butoxy-5-methylphenol via O-alkylation of 5-methylresorcinol.
Reagents and Materials:
-
5-methylresorcinol (Orcinol)
-
1-Bromobutane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Deprotonation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-methylresorcinol in anhydrous acetone or DMF. Add 1.0 to 1.1 equivalents of a suitable base (e.g., powdered K₂CO₃ or NaOH). The use of a slight excess of base ensures complete formation of the phenoxide. Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon) to facilitate the formation of the sodium or potassium salt of the phenoxide.
-
Alkylation: To the stirred suspension, add 1.0 equivalent of 1-bromobutane dropwise. Attaching a reflux condenser, heat the reaction mixture to a gentle reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Extraction: Dissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain unreacted starting material and di-alkylation byproducts, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
Workflow for Synthesis and Purification of 3-Butoxy-5-methylphenol
Caption: Workflow for the synthesis and purification of 3-Butoxy-5-methylphenol.
Physicochemical Properties (Predicted)
As experimental data is not available, the following properties are predicted based on the chemical structure using computational models. These values provide a useful estimation for experimental design.
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Higher than phenol due to increased molecular weight and van der Waals forces. |
| Melting Point | ~40-60 °C | The butoxy group may disrupt crystal packing compared to simpler phenols. |
| logP (Octanol/Water) | ~3.5 - 4.0 | The butoxy group significantly increases lipophilicity compared to phenol. |
| Water Solubility | Low | Expected to be sparingly soluble in water due to the large hydrophobic alkyl chain. |
| Acidity (pKa) | ~10.5 - 11.0 | The butoxy group is weakly electron-donating, making it slightly less acidic than phenol (pKa ~10).[9] |
Spectroscopic Characterization (Predicted)
Confirmation of the structure of the synthesized 3-Butoxy-5-methylphenol would rely on a combination of spectroscopic techniques.[10][11] The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): ~6.2-6.8 ppm (singlets or narrow multiplets). Phenolic OH (1H): Broad singlet, ~4.5-5.5 ppm (position is concentration and solvent dependent). -O-CH₂- (2H): Triplet, ~3.9-4.0 ppm. -CH₂-CH₂-CH₂- (4H): Multiplets, ~1.4-1.8 ppm. Aromatic -CH₃ (3H): Singlet, ~2.2-2.3 ppm. Terminal -CH₃ (3H): Triplet, ~0.9-1.0 ppm. |
| ¹³C NMR | C-OH: ~155-158 ppm. C-O-Butyl: ~158-160 ppm. Aromatic CH: ~100-115 ppm. Aromatic C-CH₃ & C-Butyl: ~140-142 ppm. -O-CH₂-: ~68-70 ppm. Internal -CH₂-: ~19-32 ppm. Aromatic -CH₃: ~21-22 ppm. Terminal -CH₃: ~14 ppm. |
| IR (Infrared) | O-H Stretch (Phenol): Broad band, 3200-3600 cm⁻¹.[12][13][14] C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1500-1600 cm⁻¹. C-O Stretch (Aryl Ether): Strong, ~1200-1250 cm⁻¹.[15] C-O Stretch (Phenol): ~1150-1200 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 180. Key Fragments: Loss of butene (m/z = 124, McLafferty rearrangement), loss of butyl radical (m/z = 123), and other fragments characteristic of the aromatic ring.[16][17] |
Analytical Workflow for Structural Confirmation
Caption: Analytical workflow for the structural confirmation of 3-Butoxy-5-methylphenol.
Safety and Handling
While specific toxicity data for 3-Butoxy-5-methylphenol is not available, it should be handled with the care afforded to other substituted phenols and aryl ethers.[1]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Potential Applications and Future Research
Phenolic compounds are widely studied for their diverse biological activities and industrial applications. The introduction of a butoxy group increases the lipophilicity of the phenol, which can be a desirable trait in medicinal chemistry for enhancing membrane permeability.
-
Antioxidant Properties: The phenolic hydroxyl group is a key feature for antioxidant activity. Substituted phenols are often used as stabilizers in polymers and food products.[19] Research could investigate the radical scavenging capabilities of 3-Butoxy-5-methylphenol.
-
Pharmaceutical Intermediates: Phenol ethers are common motifs in pharmaceuticals, acting as hydrogen bond acceptors and improving the pharmacokinetic profile of drug candidates.[1] This compound could serve as a building block for more complex molecules with potential therapeutic applications.
-
Fragrance and Flavoring: Many simple phenol ethers have applications in the fragrance industry. The specific aroma profile of 3-Butoxy-5-methylphenol would need to be evaluated.
Further research is required to determine the specific properties and potential applications of this compound. The synthetic and analytical framework provided in this guide offers a solid foundation for such investigations.
References
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing. Retrieved from [Link]
-
Organic Mystery. (n.d.). Chemical Properties of Alcohols and Phenols. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scribd. (n.d.). Phenols: Chemistry and Applications. Retrieved from [Link]
-
Edubirdie. (n.d.). Properties of Phenols and Ethers. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
- Alcohols and Phenols Chapter 5. (n.d.). 108 Chem. Retrieved from a document on physical and chemical properties.
-
ResearchGate. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
- The Williamson Ether Synthesis. (n.d.). Laboratory procedure.
- Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- IR Spectrum: Alcohols and Phenols. (n.d.). Chemistry learning resource.
-
ATB. (n.d.). (3-Butoxy-5-methylphenyl)aceticacid. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
- Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis.
-
Chemistry LibreTexts. (2022, August 10). 9.5: Alcohols, Phenols, and Ethers. Retrieved from [Link]
-
Journal of Chemical Education. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 27). Mass spectrum of phenol. Retrieved from [Link]
- Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, June 22). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. Retrieved from [Link]
-
MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
- Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
-
YouTube. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]
- ORS. (n.d.). Chemical Safety Guide, 6th Ed.
-
ResearchGate. (2025, August 6). The preparation of some methyl‐substituted phenols and phenol alcohols. Retrieved from [Link]
-
MDPI. (2019, October 31). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. Retrieved from [Link]
- National Laboratory of the Rockies. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy.
Sources
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. 17.2 Properties of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. organicmystery.com [organicmystery.com]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
